Butyl salicylate

Catalog No.
S3310573
CAS No.
2052-14-4
M.F
C11H14O3
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl salicylate

CAS Number

2052-14-4

Product Name

Butyl salicylate

IUPAC Name

butyl 2-hydroxybenzoate

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C11H14O3/c1-2-3-8-14-11(13)9-6-4-5-7-10(9)12/h4-7,12H,2-3,8H2,1H3

InChI Key

YFDUWSBGVPBWKF-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=CC=C1O

Solubility

insoluble in water, glycerol; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

butyl salicylate

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1O

Topical Delivery of Salicylates

Synthesis of Salicylate

Synthesis of n-Butyl Salicylate

Promoting the Synthesis of Ethanol and Butanol

Fragrance Ingredient

Functionalization of Carbon Nanotubes

Pain Relief

Butyl salicylate is an organic compound classified as an ester, specifically an ester of salicylic acid and butanol. Its chemical formula is C₁₁H₁₄O₃, and it is known for its pleasant floral odor, making it a popular ingredient in the fragrance industry. Butyl salicylate is often used in perfumes, cosmetics, and various personal care products due to its ability to impart a desirable scent and enhance product stability .

The mechanism of action of butyl salicylate depends on its application. As a fragrance ingredient, it interacts with olfactory receptors in the nose, triggering the sense of smell. As an insect repellent, it disrupts the insects' olfactory or gustatory (taste) receptors, making the host less attractive []. More research is needed to fully understand the mechanisms in these areas.

Typical of esters:

  • Esterification: The formation of butyl salicylate from salicylic acid and butanol can be catalyzed by acids or bases. The general reaction is:
    Salicylic Acid+ButanolCatalystButyl Salicylate+Water\text{Salicylic Acid}+\text{Butanol}\xrightarrow{\text{Catalyst}}\text{Butyl Salicylate}+\text{Water}
  • Hydrolysis: Butyl salicylate can revert to its parent alcohol and acid upon hydrolysis, especially under acidic or basic conditions:
    Butyl Salicylate+WaterAcid BaseSalicylic Acid+Butanol\text{Butyl Salicylate}+\text{Water}\xrightarrow{\text{Acid Base}}\text{Salicylic Acid}+\text{Butanol}
  • Transesterification: It can also react with other alcohols to form different esters, which is useful in modifying its properties for specific applications.

Butyl salicylate exhibits various biological activities, primarily attributed to its structural components. Studies suggest it possesses anti-inflammatory and analgesic properties, similar to those of salicylic acid. This makes it a candidate for topical applications aimed at pain relief and inflammation reduction . Additionally, it has been noted for its low toxicity profile, showing minimal skin irritation potential in dermatological studies .

Several methods exist for synthesizing butyl salicylate:

  • Conventional Esterification: This involves reacting salicylic acid with butanol in the presence of an acid catalyst (e.g., sulfuric acid) at elevated temperatures.
  • Phase-Transfer Catalysis: A more recent method employs dual-site phase-transfer catalysts in a tri-liquid system, enhancing the efficiency of the reaction while minimizing by-products .
  • Ionic Liquid Catalysis: Utilizing ionic liquids as solvents and catalysts has shown promise in achieving high yields of butyl salicylate while facilitating easier separation from the reaction mixture .
  • Boric Acid Catalysis: Boric acid has been identified as a mild and efficient catalyst for the synthesis of butyl salicylate from salicylic acid and butanol .

Unique FeaturesMethyl SalicylateC₈H₈O₃Pain relief topical formulationsKnown for its strong analgesic propertiesEthyl SalicylateC₉H₁₀O₃Fragrance and flavoringLess viscous than butyl salicylateButyloctyl SalicylateC₁₄H₂₂O₃Cosmetic formulationsHigher molecular weight provides different sensory characteristicsHexyldodecyl SalicylateC₁₈H₂₈O₃Skin care productsEnhanced emollient properties

Butyl salicylate's unique combination of scent profile, low toxicity, and biological activity distinguishes it within this group of compounds, making it particularly valuable in both cosmetic and therapeutic applications.

Physical Description

Liquid
colourless liquid with a rough, herbaceous, chemical odour with trace of wintergreen

XLogP3

4.6

Boiling Point

271.0 °C

Density

1.070-1.080

LogP

4.63 (LogP)
4.63

Melting Point

-5.9 °C
Mp 6 °
6°C

UNII

QPR9LM8VZO

GHS Hazard Statements

Aggregated GHS information provided by 1584 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2052-14-4

Wikipedia

Butyl salicylate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzoic acid, 2-hydroxy-, butyl ester: ACTIVE

Dates

Modify: 2023-08-19

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